molecular formula C16H18N4O2S B11995269 8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11995269
M. Wt: 330.4 g/mol
InChI Key: KSLOMNIYZYEGIE-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2S and a molecular weight of 330.411 g/mol . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted purine derivatives .

Scientific Research Applications

8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

8-benzylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O2S/c1-10(2)20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22)

InChI Key

KSLOMNIYZYEGIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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